1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a combination of methoxyphenyl, benzothiazolyl, and chromenopyrrole moieties, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzothiazole and chromenopyrrole intermediates, followed by their coupling with the methoxyphenyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:
- 1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone
- 3,3′-Dimethoxy-4,4′-(propane-1,3-diyldioxy)dibenzoic acid
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its combination of methoxyphenyl, benzothiazolyl, and chromenopyrrole moieties, which contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C28H21FN2O5S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H21FN2O5S/c1-13-9-14(2)23-21(10-13)37-28(30-23)31-24(15-5-7-19(34-3)20(11-15)35-4)22-25(32)17-12-16(29)6-8-18(17)36-26(22)27(31)33/h5-12,24H,1-4H3 |
InChI Key |
LHMJRFKWNAEQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)F)C6=CC(=C(C=C6)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.